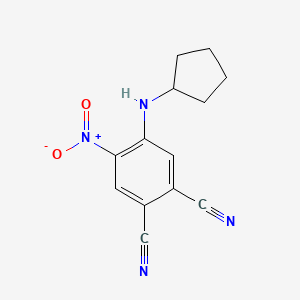![molecular formula C13H19ClN2O3S B4177681 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B4177681.png)
1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-ethylpiperazine
Übersicht
Beschreibung
1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-ethylpiperazine, also known as CMSE, is a chemical compound that has been widely used in scientific research for its potential therapeutic effects. CMSE belongs to the class of sulfonyl-containing compounds, which have been found to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Wirkmechanismus
The exact mechanism of action of 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-ethylpiperazine is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in inflammation and cancer. 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-ethylpiperazine has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes. In addition, 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-ethylpiperazine has been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-ethylpiperazine has been found to have a range of biochemical and physiological effects in various cell types and animal models. In addition to its anti-inflammatory and anti-cancer activities, 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-ethylpiperazine has been shown to have antioxidant and neuroprotective effects. 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-ethylpiperazine has also been found to improve glucose metabolism and insulin sensitivity in diabetic animals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-ethylpiperazine in lab experiments is its ability to inhibit inflammation and cancer cell growth. This makes it a useful tool for studying the mechanisms underlying these processes. However, one limitation of using 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-ethylpiperazine is that its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-ethylpiperazine. One area of interest is its potential use as a therapeutic agent for inflammatory and autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Another area of interest is its potential use in cancer therapy, either alone or in combination with other drugs. Finally, further research is needed to better understand the mechanism of action of 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-ethylpiperazine and to identify its molecular targets.
Wissenschaftliche Forschungsanwendungen
1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-ethylpiperazine has been extensively studied for its potential therapeutic effects in various disease models. In particular, it has been found to exhibit anti-inflammatory and anti-cancer activities. 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-ethylpiperazine has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and other immune cells. In addition, 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-ethylpiperazine has been found to induce apoptosis in cancer cells, thereby inhibiting tumor growth.
Eigenschaften
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)sulfonyl-4-ethylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O3S/c1-3-15-6-8-16(9-7-15)20(17,18)11-4-5-13(19-2)12(14)10-11/h4-5,10H,3,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFLNOEHSQUKMOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-methoxyphenyl)sulfonyl-4-ethylpiperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-[(4-acetyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}-N'-cyclohexylurea](/img/structure/B4177606.png)
![N-(4-chlorophenyl)-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-1-methyl-2-oxoethyl}methanesulfonamide](/img/structure/B4177630.png)
![2-[(4-ethyl-5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B4177638.png)
![5,8-dimethyl-3-(propylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4177644.png)
![5-(3,4-dimethylphenyl)-7-(4-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4177648.png)
![2,6-di-tert-butyl-4-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]phenol](/img/structure/B4177650.png)
![N-(1-{4-allyl-5-[(3,4-dichlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}-2-hydroxyethyl)-4-methoxybenzamide](/img/structure/B4177658.png)
![4-amino-N-[2,4,6-trioxo-1-phenyl-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzenesulfonamide](/img/structure/B4177666.png)

![N-[1-methyl-2-(4-methyl-1-piperidinyl)-2-oxoethyl]-N-(4-methylphenyl)methanesulfonamide](/img/structure/B4177669.png)

![2-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}benzamide](/img/structure/B4177692.png)
![N-(2,3-dichlorophenyl)-2-{[5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4177693.png)
